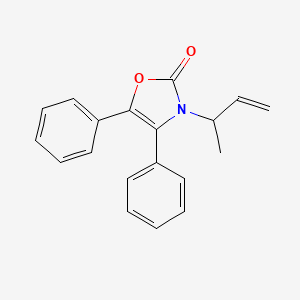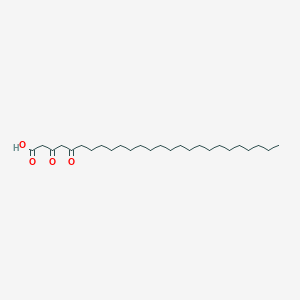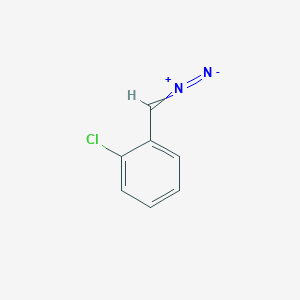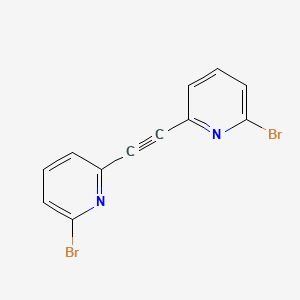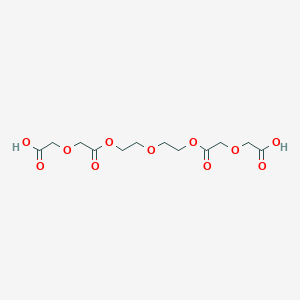
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one is a heterocyclic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with a hydroxyl group at the 5-position, a methyl group at the 1-position, and two phenyl groups at the 3-position. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-diphenylpropanoic acid with methylamine followed by cyclization can yield the desired compound. The reaction conditions typically involve heating the mixture under reflux with a suitable solvent such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can also facilitate large-scale production.
化学反応の分析
Types of Reactions
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-1-methyl-3,3-diphenylpyrrolidin-2-one.
Reduction: Formation of 5-hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-ol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
3-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one: Similar structure but lacks the hydroxyl group at the 5-position.
1-Methyl-3,3-diphenylpyrrolidin-2-one: Lacks the hydroxyl group at the 5-position.
5-Hydroxy-3,3-diphenylpyrrolidin-2-one: Lacks the methyl group at the 1-position.
Uniqueness
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one is unique due to the presence of both the hydroxyl group at the 5-position and the methyl group at the 1-position. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
77199-54-3 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
5-hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO2/c1-18-15(19)12-17(16(18)20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3 |
InChIキー |
RJKMJNPJRMYIDC-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)

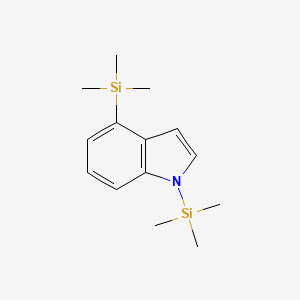
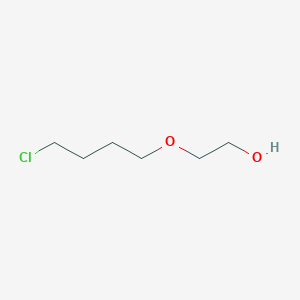
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)

